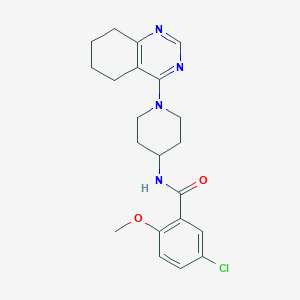
5-chloro-2-methoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting biological activity, as both benzamides and quinazolines are found in a variety of biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide moiety, a methoxy group, a chloro group, and a tetrahydroquinazoline moiety. These functional groups could potentially be involved in various chemical reactions .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy group could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in various solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Synthesis of Heterocyclic Compounds : Research has focused on the synthesis of novel heterocyclic compounds derived from similar chemical structures for their potential anti-inflammatory and analgesic properties. These compounds are explored for their ability to inhibit cyclooxygenase-1/2 (COX-1/COX-2), showcasing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Derivatives of similar chemical structures have been synthesized and screened for their antimicrobial activities. Some compounds displayed good to moderate activities against various test microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2010).
Antipsychotic Agents : Heterocyclic carboxamides similar to the compound have been evaluated as potential antipsychotic agents. These analogues demonstrated binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and showed abilities to antagonize specific behavioral responses in mice, suggesting a potential for antipsychotic drug development (Norman et al., 1996).
Development of PET Radiotracers : Research into arylamides hybrids of high-affinity σ2 receptor ligands aims to develop tools for tumor diagnosis through PET tracers. These efforts focus on designing compounds with high σ1/σ2 selectivities and evaluating their interactions with P-gp, which may influence their applicability in identifying tumors overexpressing P-gp (Abate et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-28-19-7-6-14(22)12-17(19)21(27)25-15-8-10-26(11-9-15)20-16-4-2-3-5-18(16)23-13-24-20/h6-7,12-13,15H,2-5,8-11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCBVBGTRIQXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

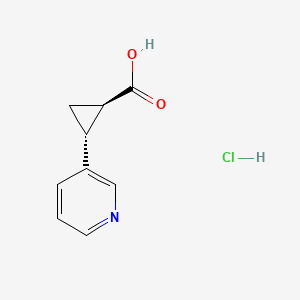

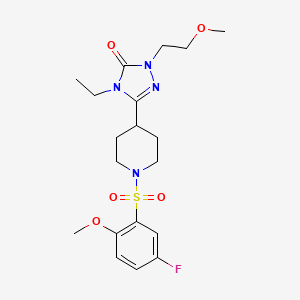
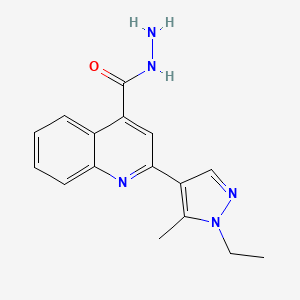
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2779602.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2779604.png)
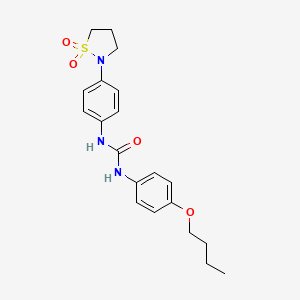
![N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2779611.png)
![(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2779612.png)
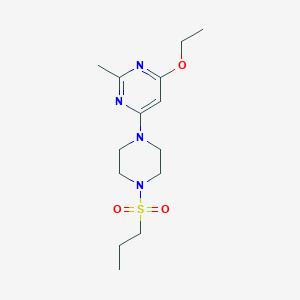
![1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2779615.png)
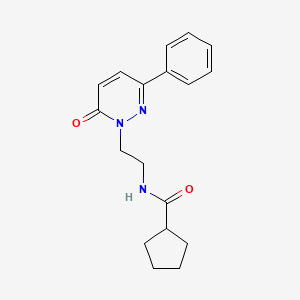
![2,5-dimethyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B2779617.png)
